![molecular formula C13H26O11 B14306114 Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate CAS No. 123351-67-7](/img/structure/B14306114.png)
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is a chemical compound with a complex structure that includes both acetic acid and a substituted butyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to act as a substrate for esterases and other enzymes involved in ester metabolism.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but a different structure.
Butyl acetate: Another ester with a similar functional group but a different alkyl chain.
Methyl acetate: A smaller ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is unique due to its specific substitution pattern on the butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
特性
CAS番号 |
123351-67-7 |
|---|---|
分子式 |
C13H26O11 |
分子量 |
358.34 g/mol |
IUPAC名 |
acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate |
InChI |
InChI=1S/C7H14O5.3C2H4O2/c1-5(10)12-4-6(2-8)7(11)3-9;3*1-2(3)4/h6-9,11H,2-4H2,1H3;3*1H3,(H,3,4) |
InChIキー |
LSDJATNYIZKYFY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



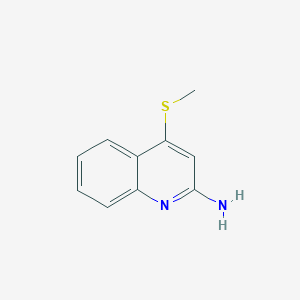
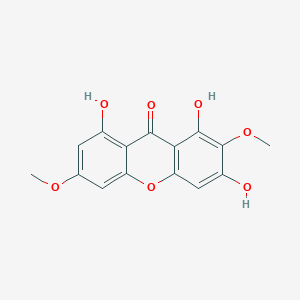
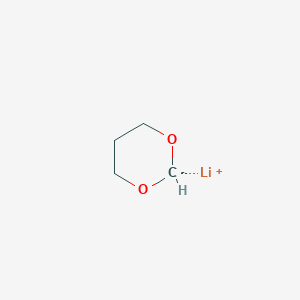
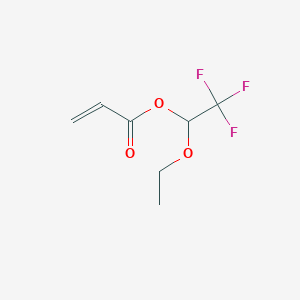
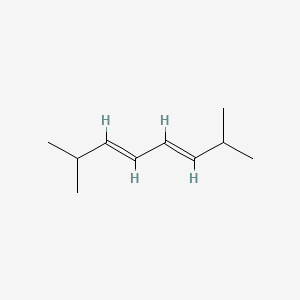

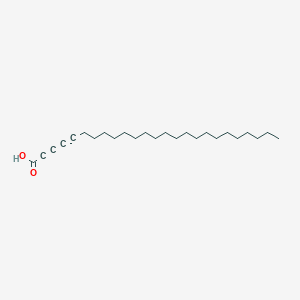
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)


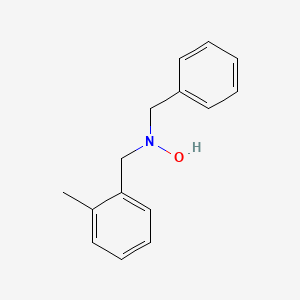
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
